molecular formula C6H5BrN2O2S B14850698 5-Bromo-2-(methylthio)-3-nitropyridine CAS No. 886372-84-5

5-Bromo-2-(methylthio)-3-nitropyridine

Cat. No.: B14850698
CAS No.: 886372-84-5
M. Wt: 249.09 g/mol
InChI Key: FVXQSSPXNLMJDF-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)-3-nitropyridine is a heteroaromatic compound with a pyridine backbone substituted at positions 2, 3, and 4. Key features include:

  • Substituents: A bromine atom at position 5, a nitro (-NO₂) group at position 3, and a methylthio (-SCH₃) group at position 2.
  • Molecular Formula: C₆H₅BrN₂O₂S.
  • Molecular Weight: ~249.09 g/mol (calculated).
  • The methylthio group may act as a directing group in further functionalization .

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its diverse reactivity profile.

Properties

CAS No.

886372-84-5

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-3-nitropyridine

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3

InChI Key

FVXQSSPXNLMJDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)-3-nitropyridine typically involves the bromination of 2-(methylthio)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 5-Bromo-2-(methylthio)-3-aminopyridine.

    Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)-3-nitropyridine or 5-Bromo-2-(methylsulfonyl)-3-nitropyridine.

Scientific Research Applications

5-Bromo-2-(methylthio)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group make the compound reactive towards nucleophiles and reducing agents, respectively. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares substituents, molecular formulas, and key properties of 5-Bromo-2-(methylthio)-3-nitropyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-SCH₃, 3-NO₂, 5-Br C₆H₅BrN₂O₂S 249.09 High reactivity for cross-coupling; used in drug intermediates
5-Bromo-2-methoxy-3-nitropyridine 2-OCH₃, 3-NO₂, 5-Br C₆H₅BrN₂O₃ 233.02 Soluble in polar solvents; synthetic intermediate
2-Bromo-5-nitropyridine 2-Br, 5-NO₂ C₅H₃BrN₂O₂ 202.99 Low solubility in water; used in halogenation studies
2-Amino-5-bromo-3-nitropyridine 2-NH₂, 3-NO₂, 5-Br C₅H₄BrN₃O₂ 218.01 Pharmaceutical intermediate (e.g., kinase inhibitors)
5-Bromo-2-methyl-3-nitropyridine 2-CH₃, 3-NO₂, 5-Br C₆H₅BrN₂O₂ 217.02 Stable under acidic conditions; agrochemical precursor

Notes:

  • The methylthio group (-SCH₃) in the target compound increases molecular weight compared to methoxy (-OCH₃) analogs and enhances lipophilicity, affecting solubility .
  • Nitro groups at position 3 stabilize the aromatic ring via electron withdrawal, directing further substitution to positions 4 and 6 .
Nitration Efficiency
  • Target Compound : Nitration at position 3 is facilitated by electron-donating groups (e.g., -SCH₃), which activate the pyridine ring. Methods using dinitrogen pentoxide (N₂O₅) yield >80% substituted nitropyridines .
  • Comparison: 2-Bromo-5-nitropyridine (CAS 4487-59-6) is synthesized via direct nitration but requires harsh conditions (H₂SO₄/HNO₃), yielding ~70% due to competing side reactions .
Bromine Reactivity
  • The 5-bromo substituent in the target compound undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, similar to 5-Bromo-2-methoxy-3-nitropyridine .
  • In contrast, 2-bromo analogs (e.g., 2-Bromo-5-nitropyridine) show slower coupling rates due to steric hindrance near the nitro group .

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